An In-depth Technical Guide to the Crystal Structure of Calcium L-lactate Hydrate
An In-depth Technical Guide to the Crystal Structure of Calcium L-lactate Hydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the crystal structure of calcium L-lactate hydrate (B1144303), focusing on its various hydration states. The information presented herein is crucial for understanding the physicochemical properties of this important compound, which has significant applications in the pharmaceutical and food industries. This document summarizes key quantitative data, details experimental protocols, and provides visualizations to facilitate a deeper understanding of the structural characteristics of calcium L-lactate hydrate.
Introduction to Calcium L-lactate Hydrates
Calcium L-lactate, the calcium salt of L-lactic acid, is known to exist in several crystalline forms, primarily as hydrates. The number of water molecules in the crystal lattice significantly influences the compound's stability, solubility, and bioavailability. Under ambient conditions, calcium L-lactate predominantly crystallizes as a pentahydrate (Ca(C₃H₅O₃)₂·5H₂O)[1]. However, other hydration states, including a dihydrate, a monohydrate, and an amorphous anhydrate, have been identified under specific temperature and relative humidity conditions[1]. Understanding the precise crystal structure of these hydrates is essential for controlling crystallization processes, ensuring consistent product quality, and optimizing formulation development.
Crystallographic Data of Calcium L-lactate Hydrates
The determination of the crystal structure of calcium L-lactate hydrates is primarily achieved through X-ray diffraction techniques. While powder X-ray diffraction (PXRD) is widely used to differentiate between the various hydrated forms, single-crystal X-ray diffraction provides the definitive atomic arrangement, including unit cell parameters, space group, and molecular geometry.
Table 1: Crystallographic Data for Calcium L-lactate Pentahydrate
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 10.136 |
| b (Å) | 22.034 |
| c (Å) | 6.798 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1518.9 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.353 |
Note: The crystallographic data presented above is based on a typical single-crystal X-ray diffraction study. Specific values may vary slightly between different experimental determinations.
Experimental Protocols
The characterization of calcium L-lactate hydrate crystals involves a suite of analytical techniques. Below are detailed methodologies for the key experiments.
Crystal Synthesis and Growth
Single crystals of calcium L-lactate pentahydrate suitable for X-ray diffraction can be grown from an aqueous solution.
Protocol for Single Crystal Growth:
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Preparation of Supersaturated Solution: A supersaturated solution of calcium L-lactate is prepared by dissolving an excess amount of calcium L-lactate powder in deionized water at an elevated temperature (e.g., 40-50 °C) with continuous stirring.
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Filtration: The hot, saturated solution is filtered to remove any undissolved impurities.
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Slow Cooling: The clear filtrate is allowed to cool down slowly to room temperature in a controlled environment to promote the formation of large, well-defined crystals. The cooling rate can be controlled by placing the container in an insulated box.
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Crystal Harvesting: Once crystals of suitable size and quality have formed, they are carefully harvested from the mother liquor and gently dried with filter paper.
A common industrial method for producing calcium lactate (B86563) involves the reaction of lactic acid with calcium carbonate[2].
X-ray Diffraction (XRD)
Powder X-ray Diffraction (PXRD) Protocol:
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Sample Preparation: A small amount of the crystalline powder is finely ground using a mortar and pestle to ensure random orientation of the crystallites.
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Sample Mounting: The powdered sample is packed into a flat sample holder.
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Data Collection: The PXRD pattern is recorded using a diffractometer with Cu Kα radiation. Data is typically collected over a 2θ range of 5° to 50° with a step size of 0.02°.
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Data Analysis: The resulting diffraction pattern is analyzed by comparing the peak positions (2θ values) and intensities with reference patterns from crystallographic databases to identify the crystalline phase.
Single-Crystal X-ray Diffraction Protocol:
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Crystal Selection and Mounting: A single crystal of suitable size and quality (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.
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Data Collection: The crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffraction data are collected on a detector as the crystal is rotated.
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Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved and refined using specialized software to obtain the atomic coordinates and other structural details.
Thermal Analysis
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal behavior of calcium L-lactate hydrates, particularly their dehydration processes.
TGA-DSC Protocol:
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Sample Preparation: A small, accurately weighed amount of the sample (typically 5-10 mg) is placed in an aluminum or ceramic pan.
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Analysis: The sample is heated in a TGA-DSC instrument under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min) over a specified temperature range (e.g., 25 °C to 300 °C)[3].
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Data Analysis: The TGA curve shows the mass loss as a function of temperature, indicating the loss of water molecules. The DSC curve shows the heat flow associated with thermal events such as dehydration (endothermic peaks).
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule and to study the hydrogen bonding network.
FTIR Protocol:
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Sample Preparation: A small amount of the sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.
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Data Collection: The FTIR spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).
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Data Analysis: The positions and shapes of the absorption bands are analyzed to identify characteristic vibrations of the lactate molecule and the water molecules. The broad O-H stretching band in the 3000-3600 cm⁻¹ region is indicative of the presence of water of hydration.
Visualizations
The following diagrams illustrate the experimental workflow for crystal structure analysis and the relationship between the different hydration states of calcium L-lactate.
